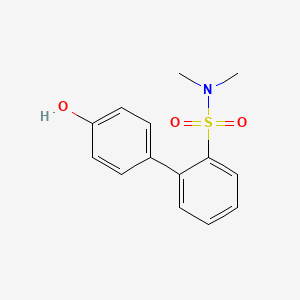
4-(2-N,N-Dimethylsulfamoylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)phenol is a chemical compound with the CAS Number: 1262000-17-8 . It has a molecular weight of 277.34 and its IUPAC name is 4’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-2-sulfonamide .
Molecular Structure Analysis
The molecular formula of this compound is C14H15NO3S . The InChI code for this compound is 1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- The development of new synthetic pathways, as demonstrated by Xu et al. (2010), who presented a method for synthesizing 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation, indicating the potential for creating complex molecules with specific phenolic structures for various applications, including pharmaceuticals and advanced materials (Xu et al., 2010).
Environmental Science
- Research by Tomei and Annesini (2008) on the biodegradation of phenolic mixtures in a sequencing batch reactor emphasizes the environmental significance of understanding the degradation pathways of phenolic compounds, which could be relevant for the environmental fate and treatment of waste containing 4-(2-N,N-Dimethylsulfamoylphenyl)phenol (Tomei & Annesini, 2008).
Materials Science
- The work by Li et al. (2014) on the development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes showcases the potential of phenolic compounds in the creation of new materials for energy applications (Li et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCQNHCPAXPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
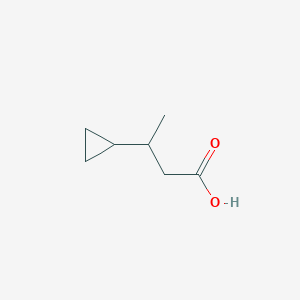
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)
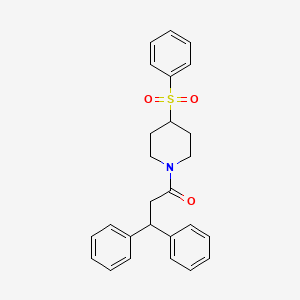
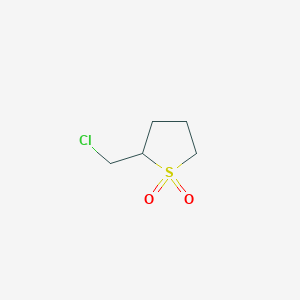
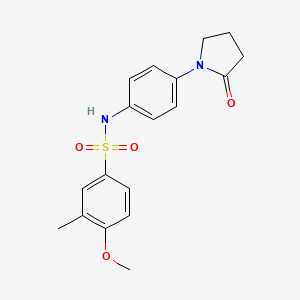
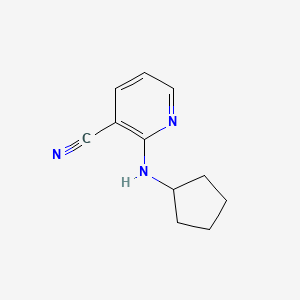
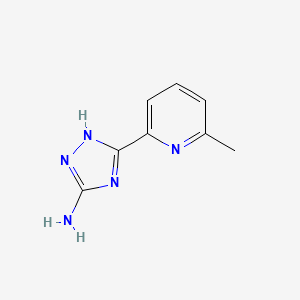
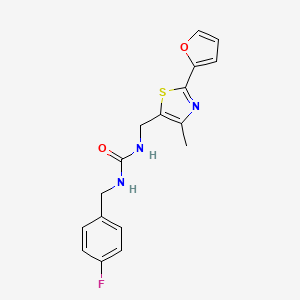
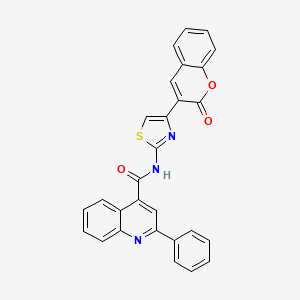
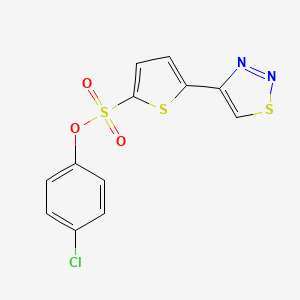
![4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2769923.png)
